molecular formula C21H28ClN3 B12554451 1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine CAS No. 156336-92-4

1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine

Cat. No.: B12554451
CAS No.: 156336-92-4
M. Wt: 357.9 g/mol
InChI Key: GTMVYXIUBGBXAW-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a cyclohexylmethyl group and a pyrazolyl group bearing a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group. The piperidine ring is then constructed, and the cyclohexylmethyl group is added in the final steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohexylmethyl)-4-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]piperidine
  • 1-(Cyclohexylmethyl)-4-[5-(4-bromophenyl)-1H-pyrazol-3-yl]piperidine
  • 1-(Cyclohexylmethyl)-4-[5-(4-methylphenyl)-1H-pyrazol-3-yl]piperidine

Uniqueness

1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

CAS No.

156336-92-4

Molecular Formula

C21H28ClN3

Molecular Weight

357.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(cyclohexylmethyl)piperidine

InChI

InChI=1S/C21H28ClN3/c22-19-8-6-17(7-9-19)20-14-21(24-23-20)18-10-12-25(13-11-18)15-16-4-2-1-3-5-16/h6-9,14,16,18H,1-5,10-13,15H2,(H,23,24)

InChI Key

GTMVYXIUBGBXAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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